molecular formula C14H21Cl2NO B4039205 N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-2-amine

N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-2-amine

Cat. No.: B4039205
M. Wt: 290.2 g/mol
InChI Key: HYMIEBAPNMLUMN-UHFFFAOYSA-N
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Description

N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-2-amine is an organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a dichloromethylphenoxy group attached to a propyl chain, which is further linked to a butan-2-amine moiety.

Scientific Research Applications

N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-2-amine typically involves the reaction of 2,4-dichloro-6-methylphenol with 3-chloropropylamine under basic conditions to form the intermediate 3-(2,4-dichloro-6-methylphenoxy)propylamine. This intermediate is then reacted with butan-2-amine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Mechanism of Action

The mechanism of action of N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2,4-dichlorophenoxy)propyl]butan-2-amine
  • N-[3-(2,4-dichloro-6-methylphenoxy)propyl]ethanamine
  • N-[3-(2,4-dichloro-6-methylphenoxy)propyl]propan-2-amine

Uniqueness

N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-2-amine is unique due to its specific substitution pattern on the phenoxy group and the length of its alkyl chain. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[3-(2,4-dichloro-6-methylphenoxy)propyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Cl2NO/c1-4-11(3)17-6-5-7-18-14-10(2)8-12(15)9-13(14)16/h8-9,11,17H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMIEBAPNMLUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCCOC1=C(C=C(C=C1C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.